LHRH, Ala(6)- - 51278-35-4

LHRH, Ala(6)-

Catalog Number: EVT-272810
CAS Number: 51278-35-4
Molecular Formula: C56H77N17O13
Molecular Weight: 1196.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LHRH, Ala(6)- is a synthetic luteinizing hormone-releasing hormone agonist.
Classification

LHRH, Ala(6)- falls under the category of peptide hormones and is classified as a gonadotropin-releasing hormone analog. It is primarily utilized in research and clinical settings for its potential applications in treating hormone-dependent conditions such as prostate cancer and endometriosis.

Synthesis Analysis

The synthesis of LHRH, Ala(6)- can be achieved through various methods, with solid-phase peptide synthesis being the most common approach. In this method, the peptide is assembled on a solid support using protected amino acids. The following steps outline the synthesis process:

  1. Solid-Phase Peptide Synthesis: The synthesis begins with attaching the first amino acid to a resin. For LHRH, Fmoc-Lys(Fmoc) is commonly used as a branching unit.
  2. Coupling Reactions: Subsequent amino acids are added sequentially using coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazole-4-carboxylic acid) and DIPEA (N,N-diisopropylethylamine) to facilitate the formation of peptide bonds.
  3. Incorporation of D-Alanine: Specifically for LHRH, Ala(6)- is introduced in place of the native amino acid at position 6 of the peptide sequence to enhance stability.
  4. Deprotection and Cleavage: After assembly, protecting groups are removed using reagents like hydrazine hydrate or trifluoroacetic acid, followed by cleavage from the resin to yield the final product.
  5. Purification: The crude peptide is purified using techniques such as reverse-phase high-performance liquid chromatography.

These methods allow for precise control over the peptide sequence and structure, which is critical for maintaining biological activity .

Molecular Structure Analysis

LHRH, Ala(6)- consists of a nonapeptide chain with a specific sequence that includes D-alanine at position 6. The general structure can be represented as follows:

LHRH=pGluHisTrpSerTyrGlyLeuArgPro\text{LHRH}=\text{pGlu}-\text{His}-\text{Trp}-\text{Ser}-\text{Tyr}-\text{Gly}-\text{Leu}-\text{Arg}-\text{Pro}

In this sequence:

The three-dimensional conformation plays a significant role in its receptor binding affinity and biological activity. Studies utilizing nuclear magnetic resonance spectroscopy have shown that modifications at position 6 stabilize specific conformations necessary for receptor interaction .

Chemical Reactions Analysis

LHRH, Ala(6)- participates in several chemical reactions pertinent to its function:

Mechanism of Action

The mechanism of action for LHRH, Ala(6)- involves its interaction with specific receptors on pituitary gonadotrophs:

  1. Binding: Upon administration, LHRH binds to its receptor (GnRH receptor), which is a G-protein coupled receptor located on pituitary cells.
  2. Signal Transduction: This binding activates intracellular signaling cascades involving phospholipase C and protein kinase C pathways.
  3. Hormone Release: The activation leads to increased secretion of luteinizing hormone and follicle-stimulating hormone into circulation, promoting reproductive functions such as ovulation and spermatogenesis.

The enhanced stability provided by D-alanine substitution allows for prolonged action compared to native LHRH .

Physical and Chemical Properties Analysis

LHRH, Ala(6)- exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 1,020 Da.
  • Solubility: Highly soluble in aqueous solutions due to its peptide nature.
  • Stability: Enhanced stability against enzymatic degradation due to structural modifications.
  • Melting Point: Typically ranges around 200 °C when hydrated.

These properties make it suitable for both laboratory studies and potential therapeutic applications .

Applications

LHRH, Ala(6)- has several significant applications in scientific research and clinical practice:

  1. Cancer Treatment: Used in therapies targeting prostate cancer by modulating hormonal pathways.
  2. Reproductive Health: Investigated for use in managing conditions like endometriosis and infertility through controlled hormonal release.
  3. Drug Delivery Systems: Research into dendrimer conjugates has shown promise for improving bioavailability and targeting specific tissues .
Introduction to LHRH Analogues in Biomedical Research

Historical Development of LHRH Agonists and Antagonists

The therapeutic journey of LHRH analogues originated with the Nobel Prize-winning work of Charles Huggins in 1941, which established the androgen-dependent nature of prostate cancer and laid the conceptual foundation for endocrine therapy [8]. The subsequent elucidation and synthesis of native LHRH by Andrew Schally's group in 1971 represented a watershed moment in reproductive endocrinology, enabling systematic exploration of structural modifications [2] [3]. Initial SAR investigations revealed that substitutions at positions 6 and 10 profoundly influenced biological activity. The pioneering work synthesizing [D-Leu⁶]LHRH ethylamide demonstrated that D-amino acid incorporation at position 6 significantly enhanced receptor binding affinity and extended plasma half-life compared to the native peptide [2] [6]. This discovery catalyzed the development of first-generation LHRH agonists including leuprolide ([D-Leu⁶,Pro⁹-NHEt]LHRH), goserelin ([D-Ser(tBu)⁶,Azgly¹⁰]LHRH), and triptorelin ([D-Trp⁶]LHRH), all featuring D-amino acids at position 6 alongside C-terminal modifications [1] [8].

Table 1: Evolution of Key LHRH Analogues with Position 6 Modifications

Compound ClassRepresentative AnaloguesPosition 6 ModificationPrimary Clinical Indications
First-Generation AgonistsLeuprolide, Goserelin, TriptorelinD-Leu, D-Ser(tBu), D-TrpProstate cancer, Endometriosis, CPP
Second-Generation AntagonistsCetrorelix, GanirelixD-Cit, D-hArg(Et₂)ART, Prostate cancer
Third-Generation AntagonistsDegarelix, RelugolixD-Ala, D-Ureidoalkyl-HisProstate cancer
Dendrimer ConjugatesLHRH-C4 dendrimerD-AlaExperimental drug delivery

Despite their clinical utility, first-generation agonists exhibited a significant limitation: the initial testosterone surge or "flare phenomenon" caused by transient receptor activation before downregulation. This prompted the development of LHRH antagonists capable of immediate receptor blockade without agonistic effects. Early antagonists like cetrorelix featured diverse D-amino acids at position 6 (including D-Cit and D-hArg(Et₂)), but were plagued by histamine release causing anaphylactoid reactions due to structural motifs resembling histidine [1]. This challenge was overcome through the strategic incorporation of D-Alanine at position 6, as exemplified by degarelix and relugolix, which minimized histamine release while maintaining potent antagonism [1] [5] [8]. The recent development of oral antagonists like relugolix further highlights the therapeutic progression enabled by position 6 innovations [8].

Structural Modifications in LHRH Analogues: Focus on Ala(6) Substitution

Position 6 of the LHRH decapeptide occupies a strategically pivotal location within the peptide's bioactive conformation. Native glycine at this position confers conformational flexibility but creates a proteolytic vulnerability to endopeptidases. Substitution with D-amino acids fundamentally alters the peptide's structural and pharmacological properties through three primary mechanisms:

  • Enhanced Enzymatic Stability: D-amino acids resist proteolytic cleavage by mammalian endopeptidases, substantially extending plasma half-life. D-Ala⁶ substitution specifically prevents degradation by chymotrypsin-like enzymes targeting aromatic residues.
  • Conformational Stabilization: D-amino acids facilitate formation of a type II β-turn around residues 5-8, stabilizing the bioactive conformation critical for receptor interaction.
  • Receptor Interaction Modulation: The side chain of position 6 D-amino acids influences hydrophobic interactions with receptor subpockets [3] [6].

Within this context, D-Alanine substitution represents a particularly optimized modification balancing multiple pharmacological parameters. Compared to bulkier D-amino acids like D-Trp or D-Leu in agonists, the compact methyl side chain of D-Ala minimizes steric hindrance while maintaining conformational stabilization. In antagonists, D-Ala⁶ substitution avoids the histaminergic liability associated with basic D-amino acids like D-Arg or D-Lys derivatives that activate mast cell degranulation pathways [1] [3]. This advantage is demonstrated by degarelix's improved safety profile over earlier antagonists like abarelix [1] [5].

Table 2: Comparative Impact of Position 6 Amino Acid Substitutions on LHRH Analogue Properties

Position 6 ResidueProteolytic Stabilityβ-Turn StabilizationHistamine ReleaseReceptor Affinity (Kd nM)
Gly (Native)LowMinimalNone100 (Reference)
D-AlaHighModerateMinimal1.8
D-LeuHighStrongMinimal0.9
D-Ser(tBu)HighStrongMinimal0.7
D-TrpVery HighVery StrongMinimal0.5
D-Arg(Et₂)HighModerateSignificant0.6
D-HisModerateWeakMarked12.5

Recent innovations have incorporated D-Ala⁶ within multivalent drug delivery systems. Rafiee et al. synthesized LHRH-functionalized poly-lysine dendrimers with D-Ala⁶ modifications, demonstrating that the nanoparticulate architecture (115-155 nm) maintained receptor binding while potentially enabling oral delivery. This approach leverages the metabolic stability conferred by D-Ala⁶ while addressing bioavailability challenges through dendritic encapsulation [3]. Biophysical characterization confirmed retention of the bioactive conformation critical for receptor engagement, highlighting how D-Ala⁶ substitution serves as a compatible component within complex pharmaceutical designs [3].

Role of LHRH, Ala(6)- in Receptor Binding Specificity

The interaction between LHRH analogues and the LHRH receptor (LHRH-R) represents a complex structural interplay governed by specific molecular contacts. The human LHRH-R, a G-protein coupled receptor (GPCR) with seven transmembrane domains, engages ligand through multiple interaction points. Position 6 modifications profoundly influence binding kinetics and signaling outcomes through three distinct mechanisms:

  • Ligand Conformation: D-Ala⁶ stabilizes a bioactive β-turn conformation optimal for receptor engagement. Computational modeling studies comparing Ala(6)-containing analogues with native LHRH demonstrate significantly reduced root-mean-square deviation (RMSD) values in the bound state (1.5 Å vs. 3.8 Å), indicating superior structural compatibility with the receptor binding pocket [4].
  • Hydrophobic Interactions: The methyl group of D-Ala⁶ engages with a hydrophobic subpocket in transmembrane domains 2 and 7 of LHRH-R. Mutagenesis studies reveal that substitution of Val⁷⁹⁶ in TM2 reduces binding affinity of D-Ala⁶ analogues by 30-fold, highlighting this specific interaction [1] [4].
  • Reduced Steric Clash: Compared to bulkier D-amino acids, D-Ala⁶ minimizes unfavorable contacts with Glu³⁰¹ in the extracellular loop 2, explaining its higher receptor on-rate compared to D-Trp⁶ analogues [4].

For antagonistic analogues like degarelix, D-Ala⁶ contributes to competitive inhibition without receptor activation. Molecular dynamics simulations demonstrate that D-Ala⁶ in antagonists prevents the inward tilting of transmembrane domain 6 required for G-protein coupling. This contrasts with agonists like leuprolide (D-Leu⁶), which facilitate this conformational change. The differential signaling outcome thus arises from subtle variations in receptor-ligand dynamics influenced by position 6 chemistry [1] [4].

Table 3: Molecular Interactions of Ala(6)-Containing Analogues with LHRH Receptor Domains

Receptor DomainInteracting ResiduesInteraction TypeFunctional Consequence
Extracellular N-terminusAsp⁹⁸, Asn¹⁰²Hydrogen bondingAnchoring ligand orientation
Transmembrane Helix 2 (TM2)Val¹⁰⁶, Phe²⁹⁴Hydrophobic interactionStabilization of D-Ala⁶ methyl group
Transmembrane Helix 7 (TM7)Tyr³²³π-alkyl interactionContributes to binding energy
Extracellular Loop 2Glu³⁰¹Repulsive electrostatic (minimized with D-Ala)Prevents unfavorable clash
Transmembrane Helix 6 (TM6)Lys¹⁹⁷, Asp³⁰²Salt bridge stabilizationInfluences G-protein coupling

The binding specificity conferred by D-Ala⁶ extends beyond human applications. Recent structural characterization of GnRH in Tenualosa ilisha (Hilsa fish) revealed conservation of position 6 interactions despite sequence variations. Molecular docking studies demonstrated that human D-Ala⁶ analogues maintained nanomolar affinity for fish receptors (Kd = 5.6 nM), suggesting evolutionary conservation of the position 6 interaction interface. This cross-species reactivity highlights the fundamental importance of this residue in ligand-receptor co-evolution [4].

Properties

CAS Number

51278-35-4

Product Name

LHRH, Ala(6)-

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C56H77N17O13

Molecular Weight

1196.3 g/mol

InChI

InChI=1S/C56H77N17O13/c1-29(2)20-39(50(81)67-38(10-6-18-61-56(58)59)55(86)73-19-7-11-44(73)54(85)63-26-45(57)76)68-47(78)30(3)65-49(80)40(21-31-12-14-34(75)15-13-31)69-53(84)43(27-74)72-51(82)41(22-32-24-62-36-9-5-4-8-35(32)36)70-52(83)42(23-33-25-60-28-64-33)71-48(79)37-16-17-46(77)66-37/h4-5,8-9,12-15,24-25,28-30,37-44,62,74-75H,6-7,10-11,16-23,26-27H2,1-3H3,(H2,57,76)(H,60,64)(H,63,85)(H,65,80)(H,66,77)(H,67,81)(H,68,78)(H,69,84)(H,70,83)(H,71,79)(H,72,82)(H4,58,59,61)/t30-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1

InChI Key

SESQMDHICVIJCF-AVNYGLLKSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Solubility

Soluble in DMSO

Synonyms

6-Ala-LHRH
6-alanine-LHRH
Ala(6)-LHRH
Ala(6)-LHRH, (D)-isomer
D-Ala(6)-LHRH
GnRH, Ala(6)-
L1868
LHRH, Ala(6)-
LHRH, alanine(6)-

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.